2,6,10-Trimethylhexadecane
Description
Contextualization of 2,6,10-Trimethylhexadecane within Isoprenoid Alkane Research
Isoprenoid alkanes are hydrocarbons derived from isoprene (B109036) units, which are fundamental building blocks in many natural lipids. The most prominent isoprenoids in geochemical studies are pristane (B154290) (C19) and phytane (B1196419) (C20). These compounds are well-established biomarkers primarily derived from the phytyl side chain of chlorophyll (B73375), the photosynthetic pigment in plants, algae, and cyanobacteria, as well as from archaeal membrane lipids.
This compound is a saturated acyclic C19 hydrocarbon. Structurally, it is an isomer of the more common pristane (2,6,10,14-tetramethylpentadecane) but differs in its branching pattern and carbon backbone length. While pristane and phytane are routinely used to infer the redox conditions of depositional environments and the source of organic matter, the diagnostic role of this compound is less defined. It is typically identified as a minor component in the complex mixtures of saturated hydrocarbons found in crude oils and ancient sediments. Its presence is considered within the full profile of branched alkanes, which collectively offer a more detailed fingerprint of the organic material.
| Compound Name | Carbon Number | Molecular Formula | Common Geochemical Precursor |
|---|---|---|---|
| This compound | C19 | C19H40 | Less constrained; likely from microbial alteration of other isoprenoids |
| Pristane (2,6,10,14-Tetramethylpentadecane) | C19 | C19H40 | Phytol (B49457) (under oxic conditions), Tocopherols |
| Phytane (2,6,10,14-Tetramethylhexadecane) | C20 | C20H42 | Phytol (under anoxic conditions), Archaeal lipids |
Historical Trajectories and Milestones in this compound Investigations
The history of this compound is not marked by singular milestones but is rather embedded in the technological advancements of analytical chemistry. The widespread use of gas chromatography (GC) in the mid-20th century allowed for the separation of complex hydrocarbon mixtures. However, the definitive identification of specific branched isomers like this compound became feasible only with the coupling of high-resolution capillary GC columns to mass spectrometers (GC-MS). This technique, refined through the 1970s and 1980s, provided the detailed structural information necessary to distinguish between various isomers present in geological samples. Consequently, this compound was historically identified as one of many compounds in the saturated hydrocarbon fraction of petroleum, rather than being the target of a specific investigation.
Current Research Landscape and Emerging Themes for this compound
Current research involving this compound is largely implicit, with its detection being part of comprehensive hydrocarbon profiling in geochemistry and environmental forensics. An emerging and significant theme is the study of microbial degradation of petroleum hydrocarbons. Research on the biodegradation of phytane by organisms such as Mycobacterium ratisbonense has detailed specific catabolic pathways. nih.govresearchgate.net These studies investigate how microbes break down complex branched alkanes. While not explicitly confirmed as a direct metabolite, the formation of altered isoprenoids like this compound through processes such as microbial demethylation of phytane is a plausible area of investigation. This research is crucial for understanding the natural weathering of crude oil in the environment and for developing bioremediation strategies.
Significance of this compound in Environmental and Geochemical Science
In geochemistry, the presence and relative abundance of this compound, when assessed alongside other biomarkers, can provide a more complete picture of the history of the organic matter. For example, an unusual concentration of this compound relative to pristane or phytane might suggest specific microbial alteration processes have occurred, offering clues about the post-depositional history of the sediment or petroleum reservoir. It adds a layer of complexity and detail to paleoenvironmental reconstructions, moving beyond the information provided by more common biomarkers.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 55000-52-7 | nist.gov |
| Molecular Formula | C19H40 | nist.gov |
| Molecular Weight | 268.52 g/mol | nist.gov |
| Boiling Point (Predicted) | 311.0 ± 9.0 °C | chemicalbook.com |
| Density (Predicted) | 0.782 ± 0.06 g/cm³ | chemicalbook.com |
| Octanol/Water Partition Coefficient (logPoct/wat) | 7.226 | chemeo.com |
| Water Solubility (log10WS in mol/l) | -7.05 | chemeo.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
55000-52-7 |
|---|---|
Molecular Formula |
C19H40 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
2,6,10-trimethylhexadecane |
InChI |
InChI=1S/C19H40/c1-6-7-8-9-13-18(4)15-11-16-19(5)14-10-12-17(2)3/h17-19H,6-16H2,1-5H3 |
InChI Key |
MHLZUZMLIFKALI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Occurrence and Natural Distribution of 2,6,10 Trimethylhexadecane
Presence in Petroleum Hydrocarbon Systems
Isoprenoid alkanes are characteristic components of petroleum and natural gas, providing crucial information about the origin, depositional environment, and thermal history of the source rock. ekb.eg The distribution of 2,6,10-Trimethylhexadecane is understood within the broader context of its closely related and more abundant C19 and C20 isoprenoid counterparts, pristane (B154290) and phytane (B1196419).
Acyclic isoprenoids are routinely identified in the saturated hydrocarbon fraction of crude oils and natural gas condensates. Natural gas condensate is a complex mixture of hydrocarbons, predominantly in the C2 to C20 range, that are separated from natural gas. The presence of C19 isoprenoids like this compound is consistent with the typical composition of these petroleum fluids. Geochemical analyses of crude oils from various basins consistently show a suite of isoprenoid alkanes, which are used for oil-oil and oil-source rock correlations.
Table 1: General Composition of Natural Gas Condensates
| Component Class | Typical Carbon Range | Key Examples | Relevance to this compound |
|---|---|---|---|
| Light Hydrocarbons | C2 - C4 | Ethane, Propane, Butanes | Forms the bulk of the condensate matrix. |
| Gasoline Range | C5 - C12 | Pentanes, Hexanes, BTEX | Constitutes a major fraction of the volume. |
| Middle Distillates | C13 - C20+ | n-Alkanes, Cycloalkanes, Isoprenoids | Fraction containing this compound and related biomarkers like pristane and phytane. |
The distribution of isoprenoid alkanes in source rocks and reservoirs is a cornerstone of petroleum geochemistry. The relative abundance of pristane (a C19 isoprenoid) to phytane (a C20 isoprenoid), known as the Pr/Ph ratio, is widely used to infer the redox conditions of the depositional environment of the source rock.
High Pr/Ph ratios (>3.0) are indicative of organic matter deposited under oxic (oxygen-rich) conditions, often associated with terrestrial input.
Low Pr/Ph ratios (<1.0) suggest anoxic (oxygen-poor) conditions, typical of marine carbonate or hypersaline environments. ekb.eg
Biosources and Biogeochemical Pathways of this compound
The ultimate source of this compound and related isoprenoids is the biochemical machinery of living organisms. Their preservation in the geological record is a result of the transformation of biological molecules over millions of years.
The primary and most widely accepted precursor for C19 and C20 acyclic isoprenoids is the phytyl side-chain of chlorophyll (B73375), the essential photosynthetic pigment in plants, algae, and cyanobacteria. During early diagenesis (the initial transformation of sedimentary organic matter), the phytyl group is cleaved from the chlorophyll molecule to release free phytol (B49457), a C20 isoprenoid alcohol.
The subsequent geochemical fate of phytol is dictated by the redox conditions of the environment:
Under oxic conditions , phytol is oxidized to phytenic acid, which then undergoes decarboxylation (loss of a carbon atom) and subsequent reduction to form the C19 isoprenoid pristane.
Under anoxic conditions , phytol is primarily reduced, eventually forming the C20 isoprenoid phytane.
The formation of this compound is believed to occur through similar diagenetic alterations of the phytol precursor, potentially involving different cleavage or rearrangement pathways of the original phytyl chain.
Algae and cyanobacteria are the primary producers of the chlorophyll from which the phytyl precursor is derived. Therefore, they represent the foundational biological source for these isoprenoid biomarkers. nih.gov
Beyond this primary contribution, microorganisms play a direct role in the formation and alteration of isoprenoids. Certain groups of archaea (formerly archaebacteria), particularly methanogens and halophiles, synthesize membrane lipids containing phytanyl ether linkages. The diagenesis of these archaeal lipids provides a significant, non-chlorophyll source for phytane and potentially other isoprenoids in sediments. nih.gov Furthermore, bacteria are critical mediators in the degradation and transformation of phytol in the sedimentary column, influencing the final distribution of isoprenoid alkanes that are incorporated into kerogen and petroleum.
While geologically significant, trimethyl-branched alkanes are not exclusive to petroleum systems and have been identified in various living organisms. These findings highlight their role as metabolites and semiochemicals in modern biology. For instance, related compounds such as 2,6,10-trimethyldodecane (B139076) (a C15 isoprenoid) and 2,6,10-trimethyltridecane (B1346007) (a C16 isoprenoid) have been identified as components of cuticular hydrocarbons in insects, where they can act as communication signals (pheromones) or prevent desiccation. foodb.canih.gov
Specifically, compounds with similar structures have been detected in the volatile profiles of certain plants. 2,6,10-Trimethyltetradecane, a C17 isoprenoid, has been reported in Nicotiana tabacum (tobacco). nih.gov The presence of these structurally related compounds in the biosphere underscores the widespread natural production of trimethyl-branched alkanes through various biosynthetic pathways.
Table 2: Occurrence of Trimethyl-Branched Alkanes in Natural Systems
| Compound Name | Carbon No. | Organism/Matrix | Reference |
|---|---|---|---|
| 2,6,10-Trimethyldodecane | C15 | Black Walnut | foodb.ca |
| 2,6,10-Trimethyltridecane | C16 | Insects (e.g., Weevils) | |
| 2,6,10-Trimethyltetradecane | C17 | Nicotiana tabacum (Tobacco) | nih.gov |
| Pristane (2,6,10,14-Tetramethylpentadecane) | C19 | Zooplankton, Marine Organisms | researchgate.net |
Temporal and Spatial Variability in Natural Occurrence
The presence and concentration of this compound in natural environments are subject to notable temporal and spatial fluctuations. These variations are driven by the dynamic nature of the ecosystems where the compound is produced and deposited.
Temporal Variability:
Seasonal changes are a major driver of temporal variability. In aquatic environments, phytoplankton blooms, which are often seasonal, lead to increased primary productivity and subsequent deposition of organic matter, including the precursors of this compound. For instance, in temperate regions, higher concentrations of this compound might be expected in sediments following spring and summer blooms.
Longer-term temporal variations can also occur, influenced by climatic cycles and changes in local environmental conditions. For example, shifts in nutrient availability or water temperature over several years could alter the dominant phytoplankton species, potentially affecting the production of this compound.
Spatial Variability:
Geographical location plays a crucial role in the distribution of this compound. In marine environments, its concentration in sediments can vary significantly between coastal and open-ocean sites, reflecting differences in primary productivity and the sources of organic matter. Riverine inputs can also introduce terrestrial organic matter, leading to spatial variations in the composition of sedimentary hydrocarbons.
Within a specific location, such as a lake or a marine basin, the concentration of this compound can also vary with water depth and distance from the shore. Deeper, anoxic basins may favor the preservation of organic compounds, leading to higher concentrations in the underlying sediments compared to shallower, more oxygenated areas.
Research Findings:
While direct studies on the temporal and spatial variability of this compound are not abundant, research on related isoprenoid hydrocarbons, such as pristane and phytane, provides valuable insights. The ratio of pristane to phytane is often used as an indicator of the depositional environment and the source of organic matter, highlighting the spatial variability of these related compounds.
The following interactive data tables present hypothetical yet plausible research findings on the temporal and spatial variability of this compound, based on the general principles discussed.
Table 1: Hypothetical Seasonal Variation of this compound Concentration in Marine Sediments
| Season | This compound Concentration (ng/g dry weight) |
| Spring | 15.2 |
| Summer | 25.8 |
| Autumn | 18.5 |
| Winter | 9.7 |
Table 2: Hypothetical Spatial Variation of this compound Concentration in a Lake Ecosystem
| Sampling Location | Distance from Shore (m) | Water Depth (m) | This compound Concentration (ng/g dry weight) |
| Littoral Zone | 10 | 2 | 8.3 |
| Sublittoral Zone | 100 | 10 | 12.1 |
| Profundal Zone | 500 | 30 | 21.5 |
| River Inlet | N/A | 1 | 5.4 |
These tables illustrate how the concentration of this compound could fluctuate based on seasonal cycles and the specific characteristics of different zones within an aquatic ecosystem. Higher concentrations are postulated during periods of high biological activity and in areas where organic matter is more likely to accumulate and be preserved.
Biosynthesis and Biotransformation of 2,6,10 Trimethylhexadecane
Enzymatic Pathways of 2,6,10-Trimethylhexadecane Biogenesis
The biogenesis of this compound, a C19 isoprenoid, is rooted in the universal pathways of isoprenoid synthesis. Isoprenoids are a large and diverse class of organic molecules essential for all domains of life, serving functions from membrane structure to electron transport. rug.nl In archaea, isoprenoid compounds form the hydrophobic core of their unique ether-linked membrane lipids, a key feature distinguishing them from bacteria and eukaryotes. nih.gov, rug.nl, frontiersin.org The biosynthesis of the carbon backbone of compounds like this compound proceeds through the elongation of a C5 isoprene (B109036) unit.
The fundamental building blocks for isoprenoid synthesis are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The elongation of the isoprenoid chain occurs through a series of head-to-tail condensation reactions, where an IPP molecule is added to a growing allylic pyrophosphate chain. This reaction is catalyzed by a class of enzymes known as prenyltransferases.
Each condensation step involves three key mechanistic stages:
Ionization: The allylic pyrophosphate substrate loses its pyrophosphate group, forming a resonance-stabilized allylic carbocation.
Condensation: The double bond of the IPP molecule performs a nucleophilic attack on the allylic carbocation, forming a new carbon-carbon bond.
Proton Elimination: A proton is eliminated from the newly formed structure, regenerating a double bond at a new position and creating an elongated allylic pyrophosphate.
These enzymatic reactions are highly stereospecific, ensuring the correct geometry of the resulting isoprenoid chain. The final chain length is determined by the specific prenyltransferase enzyme involved. rug.nl
The formation of the specific carbon skeleton of this compound and its eventual conversion to a saturated alkane involves several key synthase and reductase enzymes. While the direct pathway for this C19 compound is not explicitly detailed, it can be inferred from known archaeal lipid biosynthesis pathways.
Prenyltransferases (Synthases): These enzymes are responsible for constructing the isoprenoid pyrophosphate precursor of the correct length. For instance, geranylgeranyl diphosphate (B83284) (GGPP) synthase creates a C20 chain from one DMAPP and three IPP molecules. rug.nl Longer-chain synthases, such as geranylfarnesyl pyrophosphate (GFPP) synthase, produce C25 chains. oup.com The formation of a C19 backbone would likely involve a specific set of prenyltransferases or a subsequent modification step.
Geranylgeranylglyceryl Diphosphate (GGGP) Synthase: In archaeal lipid synthesis, this enzyme catalyzes the formation of the first ether bond between the isoprenoid chain (like GGPP) and a glycerol-1-phosphate (G1P) backbone. frontiersin.org
Reductases: The final step in forming the saturated alkane is the reduction of the double bonds within the isoprenoid chain. Enzymes known as geranylgeranyl reductases are responsible for saturating these bonds, converting the unsaturated isoprenoid into a stable, saturated hydrocarbon chain like that of this compound.
The combination of specific prenyltransferases to define chain length and reductases to saturate the chain is fundamental to the biogenesis of this and other related isoprenoid alkanes in nature. oup.com
Microbial Biodegradation of this compound
Branched-chain alkanes like this compound are generally more resistant to biodegradation than their linear counterparts. frontiersin.org However, a variety of microorganisms have evolved specialized enzymatic systems to utilize these complex hydrocarbons as a source of carbon and energy.
The aerobic biodegradation of branched alkanes is a widespread capability among certain bacteria and fungi. frontiersin.org Microorganisms known for their ability to degrade structurally similar isoprenoid alkanes, such as phytane (B1196419) and pristane (B154290), are considered primary candidates for the degradation of this compound.
| Microbial Genus | Relevance in Branched-Alkane Degradation | Key Enzyme Systems |
| Mycobacterium | Capable of utilizing highly branched alkanes like phytane and squalane (B1681988) as a sole carbon source. nih.gov, nih.gov | Cytochrome P450 monooxygenases |
| Rhodococcus | Known to degrade a range of hydrocarbons, including the isoprenoids phytane and pristane. researchgate.net | Alkane monooxygenases (AlkB-type) |
| Alcanivorax | A marine bacterium that efficiently degrades branched alkanes and often becomes dominant in oil-spill environments. frontiersin.org | AlkB-type monooxygenases, Cytochrome P450 |
These microorganisms often work in consortia to completely break down complex hydrocarbon mixtures found in the environment.
The first and rate-limiting step in the aerobic degradation of any alkane is the introduction of an oxygen atom, which breaks the molecule's chemical inertness. frontiersin.org This is accomplished by a class of enzymes called alkane hydroxylases or monooxygenases.
Cytochrome P450 Monooxygenases (CYPs): These are versatile enzymes found in many alkane-degrading microbes. kemdiktisaintek.go.id They catalyze the hydroxylation of the alkane at a terminal methyl group, converting it into a primary alcohol. frontiersin.org In branched alkanes, CYPs can also attack sub-terminal carbons.
AlkB-type Monooxygenases: These are non-heme iron integral membrane proteins that are widespread in hydrocarbon-degrading bacteria. frontiersin.org, kemdiktisaintek.go.id The best-characterized system, from Pseudomonas putida GPo1, involves the alkane hydroxylase (AlkB), which requires two other proteins, rubredoxin (AlkG) and rubredoxin reductase (AlkT), to transfer electrons from NADH for the reaction. frontiersin.org
Other Hydroxylases: Unique long-chain alkane hydroxylases, such as LadA from Geobacillus thermodenitrificans, have also been identified, demonstrating the diversity of enzyme systems for this initial oxidation step. nih.gov
The initial product of this oxidation is the corresponding alcohol, 2,6,10-trimethylhexadecan-1-ol. This alcohol is then further oxidized by alcohol dehydrogenases and aldehyde dehydrogenases to form the corresponding fatty acid, 2,6,10-trimethylhexadecanoic acid. nih.gov
Once converted to its fatty acyl-CoA derivative, 2,6,10-trimethylhexadecanoyl-CoA, the molecule enters a central metabolic pathway for degradation. Standard β-oxidation, which sequentially removes two-carbon acetyl-CoA units, is sterically hindered by the methyl branches present on the β-carbon (carbon 3) of the fatty acid chain. nih.gov Therefore, microorganisms employ modified oxidation pathways.
| Oxidation Step | Description | Key Metabolites |
| α-Oxidation | An initial oxidation step that removes a single carbon atom from the carboxyl end of the fatty acid. This shifts the position of the methyl branch from the β- to the α-carbon, allowing the subsequent step to proceed. nih.gov, libretexts.org | CO₂, Pristanoic acid (from Phytanic acid) |
| β-Oxidation | Once the methyl branch is no longer on the β-carbon, the standard β-oxidation cycle can proceed. The fatty acid chain is shortened by two carbons in each cycle. | Acetyl-CoA, Propionyl-CoA |
The process for a molecule like 2,6,10-trimethylhexadecanoic acid would involve a series of α- and β-oxidation cycles. The β-oxidation of straight-chain sections produces acetyl-CoA, which can enter the citric acid cycle. When a methyl branch is encountered, the cycle yields propionyl-CoA. nih.gov Propionyl-CoA can be converted to succinyl-CoA and also enter the citric acid cycle. This combination of pathways allows for the complete mineralization of the branched-chain alkane to CO₂ and water, providing energy for the microorganism.
Anaerobic Biotransformation Routes and Associated Microorganisms
While once considered resistant to anaerobic breakdown, evidence now shows that isoprenoid alkanes can be biodegraded under anoxic conditions. frontiersin.org The anaerobic metabolism of hydrocarbons is a critical process in many oxygen-depleted environments, such as deep subsurface oil reservoirs and contaminated aquifers. frontiersin.orgresearchgate.net Studies have confirmed the degradation of phytane under nitrate-reducing conditions, where it is converted to carbon dioxide. researchgate.net
In environments lacking oxygen, microorganisms rely on other compounds as electron acceptors to break down organic matter. nih.gov Key among these processes are sulfate (B86663) reduction, where sulfate (SO₄²⁻) is used, and methanogenesis, which produces methane (B114726). nih.govfrontiersin.org These two pathways are often in competition for common substrates like hydrogen and acetate. nih.govfrontiersin.org
While direct studies on phytane are limited, research on analogous hydrocarbons like hexadecane (B31444) provides insight into these processes. In anaerobic cultures degrading hexadecane, methane production has been observed to decrease as sulfate concentrations increase, indicating a competitive relationship between sulfate-reducing prokaryotes (SRPs) and methanogens. nih.gov For instance, in one study, methane production dropped from a maximum of 3.52 mmol in a low-sulfate (0.5 mM) environment to 1.93 mmol in a high-sulfate (25 mM) environment. nih.gov Despite this, methanogenesis was not completely inhibited even at high sulfate levels. nih.gov Sulfate-reducing bacteria are known to outcompete methanogens for shared substrates, which can limit methane production in sulfate-rich zones. nih.govfrontiersin.org
| Initial Sulfate (mM) | Methane Production (mmol) | Sulfate Consumption (mmol) |
|---|---|---|
| 0.5 | 3.52 | 0.45 |
| 2 | 3.41 | 1.81 |
| 4 | 3.04 | 3.62 |
| 10 | 2.45 | 8.95 |
| 15 | 2.11 | 13.51 |
| 25 | 1.93 | 22.45 |
Data derived from a study on hexadecane degradation, illustrating the competitive relationship between sulfate reduction and methanogenesis. nih.gov
Pristane, another significant isoprenoid biomarker, has also been shown to be biodegradable under anaerobic conditions. frontiersin.org Like phytane, its breakdown has been documented under nitrate-reducing conditions. researchgate.net Research on enrichment cultures demonstrated that both pristane and phytane could be degraded by the same microbial consortia. researchgate.net
Molecular analysis of these cultures identified the likely degrading bacteria as belonging to the Gammaproteobacteria, with a high similarity (>99%) to Pseudomonas stutzeri. researchgate.net This indicates that certain anaerobic microorganisms possess the metabolic capability to break down different, structurally similar isoprenoid alkanes. The primary mechanism for activating alkanes anaerobically is often through a process called fumarate (B1241708) addition, which creates unique metabolites known as alkylsuccinates. frontiersin.org
Factors Influencing this compound Biodegradation Rates
The rate of phytane biodegradation is not constant and is controlled by a combination of environmental conditions and the composition of the local microbial communities. ijpab.com
Several key abiotic factors significantly impact the metabolic rates of hydrocarbon-degrading microorganisms. ijpab.combiosphereplastic.com
Temperature : Microbial metabolic rates, including hydrocarbon degradation, are highly sensitive to temperature. biosphereplastic.comnih.gov Generally, higher temperatures (e.g., 30-40°C) enhance the rate of hydrocarbon metabolism, while lower temperatures significantly slow it down by reducing enzyme activity. biosphereplastic.com However, some cold-adapted microbes can still degrade hydrocarbons at near-0°C temperatures. biosphereplastic.com In some cases, the degradation of certain oil components, like polycyclic aromatic hydrocarbons, has been observed to be faster at colder temperatures (4°C) than at warmer ones (24°C). nih.gov
pH : Most bacteria and fungi involved in hydrocarbon degradation thrive in near-neutral pH conditions (6.5 to 7.5). biosphereplastic.commdpi.com Extreme pH levels can inhibit microbial activity and thus slow the rate of biodegradation. ijpab.com
Nutrient Availability : The availability of inorganic nutrients, particularly nitrogen and phosphorus, is often a major limiting factor for hydrocarbon biodegradation in natural settings. nih.govnih.gov Microbial communities may have the potential to degrade contaminants, but this potential cannot be realized without sufficient nutrients to support cell growth and enzyme production. nih.gov Under nitrogen-starved conditions, for example, some bacteria may store hydrocarbon breakdown products as lipids rather than fully metabolizing them. oup.com
| Parameter | Effect on Biodegradation Rate | Source |
|---|---|---|
| Temperature | Generally increases with temperature to an optimum (typically 30-40°C), then decreases. | biosphereplastic.com |
| pH | Optimal rates typically occur at near-neutral pH (6.5-7.5). | mdpi.com |
| Nutrient Availability | Often a limiting factor; lack of nitrogen and phosphorus can inhibit microbial growth and degradation. | nih.govnih.gov |
| Oxygen/Electron Acceptor | Availability of electron acceptors (O₂, NO₃⁻, SO₄²⁻) is essential for respiration and degradation. | ijpab.com |
The presence of hydrocarbons in an environment acts as a selective pressure, shaping the structure and function of the indigenous microbial community. mdpi.comnih.gov
The introduction of a contaminant like phytane can lead to the enrichment of specific microbial populations that possess the necessary catabolic genes to degrade it. nih.gov Studies on hexadecane degradation have shown that the composition of the microbial community can shift based on environmental conditions. nih.gov For example, in the presence of varying sulfate concentrations, the dominant sulfate-reducing bacterial communities shifted from Desulfobacteraceae in low-sulfate environments to Desulfomonile in high-sulfate cultures. nih.gov
This adaptation is crucial for efficient bioremediation. nih.gov The initial microbial community may have a limited inherent ability to degrade a specific compound, but over time, the populations best suited for its breakdown will proliferate. nih.gov This adaptation can be influenced by the concentration of the contaminant and the availability of nutrients. mdpi.comnih.gov The interspecific interactions within the microbial consortium are also vital, as different microorganisms may carry out different steps in the degradation pathway, leading to the complete mineralization of the compound. mdpi.com
Chemical Synthesis Methodologies for 2,6,10 Trimethylhexadecane and Its Analogues
Catalytic Approaches in 2,6,10-Trimethylhexadecane Synthesis
Olefin Metathesis and Hydrogenation Techniques
A powerful and selective two-step strategy for synthesizing long-chain branched alkanes involves the initial construction of a specific unsaturated carbon backbone via olefin metathesis, followed by saturation of the double bonds through hydrogenation. chemrxiv.org This approach allows for the precise building of target molecules from smaller, branched olefin precursors.
Olefin Metathesis
Olefin metathesis is a catalytic reaction that facilitates the cleavage and rearrangement of carbon-carbon double bonds between olefin molecules. osti.gov The now widely accepted mechanism, first proposed by Chauvin, involves the reaction of an olefin with a metal carbene catalyst to form a metallacyclobutane intermediate. researchgate.net This intermediate can then cleave to yield new olefin products and regenerate a metal carbene species, allowing the catalytic cycle to continue. researchgate.net For the synthesis of long-chain alkanes from terminal α-olefins, the reaction is driven to completion by the removal of the volatile ethylene (B1197577) byproduct. chemrxiv.orgosti.gov
Modern, molecularly defined catalysts, particularly those based on molybdenum and ruthenium, have demonstrated high activity and selectivity for this transformation, even at room temperature. chemrxiv.org Cationic molybdenum imido N-heterocyclic carbene (NHC) alkylidene complexes, in both molecular and silica-supported forms, have proven highly effective for the metathesis of long-chain and branched α-olefins. chemrxiv.org Research has shown that these catalysts can achieve high conversions (>99%) of branched terminal olefins at mild temperatures (e.g., 30 °C) in a relatively short time. chemrxiv.org
| Catalyst | Substrate | Reaction Conditions | Conversion | Estimated Turnover Frequency (TOF) |
|---|---|---|---|---|
| Molecular Mo⁺ Imido NHC Alkylidene | Branched C10 α-olefin | 1 M olefin in 1,2-dichlorobenzene, 5000:1 olefin:Mo ratio, 30 °C | >99% in ~2 hours | >300 min⁻¹ |
| Silica-Supported Mo⁺/SiO₂ Imido NHC Alkylidene | Branched C10 α-olefin | 1 M olefin in 1,2-dichlorobenzene, 5000:1 olefin:Mo ratio, 30 °C | >99% in ~2 hours | >300 min⁻¹ |
Hydrogenation
The second step in this synthetic sequence is the hydrogenation of the internal olefin product generated during metathesis to yield the final saturated branched alkane. chemrxiv.org Hydrogenation is a well-established industrial process that involves the addition of hydrogen (H₂) across a double or triple bond, typically in the presence of a metal catalyst. rsc.org
A variety of catalysts are effective for this transformation. Noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh) are highly active and can operate under relatively mild conditions, for instance at temperatures around 100°C and hydrogen pressures of 10–15 bar. whiterose.ac.uk Less expensive metals like nickel (Ni) are also widely used, particularly in large-scale industrial processes, though they often require more forcing conditions (higher temperatures and pressures). whiterose.ac.ukbohrium.com
An interesting development is the use of ruthenium-based olefin metathesis catalysts in tandem or one-pot sequences where, after the metathesis reaction is complete, the same catalyst system is used for a subsequent transfer hydrogenation step. acs.orgacs.org In this variation, a hydrogen donor like formic acid is used instead of gaseous H₂. acs.org The ruthenium alkylidene is converted in situ into a ruthenium hydride species, which then efficiently reduces the olefin. acs.org
Alkane Functionalization Catalysis
An alternative and more direct approach to synthesizing complex alkanes involves the catalytic functionalization of C–H bonds in simpler, readily available hydrocarbon feedstocks. nih.gov This strategy is a primary focus of modern chemical research as it offers a more atom-economical route by avoiding the need for pre-functionalized substrates. rsc.org The main challenge lies in the inherent inertness of alkane C–H bonds and achieving high selectivity for a specific C–H bond among many similar ones. nih.gov Key strategies include C-H borylation, carboxylation, and carbene insertion.
Catalytic Borylation of C–H Bonds
One of the most practical C–H functionalization methods is the catalytic borylation of alkanes. Transition metal complexes, particularly those of rhodium and iridium, are used to convert a C–H bond into a C-B bond. rsc.orgwikipedia.org This transformation is highly valuable as the resulting organoboron compounds are versatile intermediates for further synthetic modifications, such as oxidation to alcohols or cross-coupling reactions.
Rhodium catalysts, such as [Cp*RhCl₂]₂, have shown exceptional regioselectivity for the borylation of the terminal primary C–H bonds of linear and branched alkanes over more sterically hindered and electronically richer secondary or tertiary C–H bonds. wikipedia.orgberkeley.eduresearchgate.net The reaction is typically carried out at elevated temperatures (e.g., 150 °C) using a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). berkeley.eduresearchgate.net
Catalytic Carboxylation of C–H Bonds
Direct carboxylation involves the insertion of carbon monoxide (CO) into a C–H bond to form a carboxylic acid. Palladium(II) catalysts have been successfully employed for this reaction. oup.comnih.gov For example, cyclohexane (B81311) can be carboxylated to cyclohexanecarboxylic acid using a Pd(OAc)₂ catalyst in the presence of an oxidant like potassium persulfate (K₂S₂O₈) and a strong acid solvent like trifluoroacetic acid (TFA). oup.comnih.gov The efficiency of this process can often be enhanced by using a mixed-catalyst system, such as Pd(OAc)₂–Cu(OAc)₂. oup.com This method has even been applied to gaseous alkanes like methane (B114726) and ethane. capes.gov.br
Catalytic Carbene Insertion into C–H Bonds
This method involves the reaction of a metal-carbene intermediate, generated from a diazo compound, with an alkane. The carbene fragment inserts directly into a C–H bond, forming a new C-C bond. rsc.orgmdpi.com Iron and rhodium catalysts are prominent in this area. mdpi.com A key advantage of this strategy is that the regioselectivity can be finely tuned by designing the catalyst and the carbene precursor, allowing for selective functionalization of primary, secondary, or tertiary C–H bonds. rsc.org Iron catalysts are particularly attractive due to the high abundance and low toxicity of iron. mdpi.comacs.org
| Reaction Type | Catalyst System | Substrate | Reagent(s) | Product Type | Reference |
|---|---|---|---|---|---|
| Borylation | [Cp*RhCl₂]₂ | Alkanes (e.g., polyolefins) | Bis(pinacolato)diboron | Terminal alkylboronate ester | berkeley.eduresearchgate.net |
| Carboxylation | Pd(OAc)₂ / K₂S₂O₈ | Cyclohexane | Carbon Monoxide (CO) | Cyclohexanecarboxylic acid | oup.comnih.gov |
| Carboxylation | Pd(OAc)₂–Cu(OAc)₂ | Propane | Carbon Monoxide (CO) | Butyric acids | oup.com |
| Carbene Insertion | Iron(III) porphyrin complex | Cyclohexane | α-Aryl-α-diazoesters | Functionalized alkane | mdpi.com |
| Arylation | FeCl₃ / dppe | Aliphatic amides | Organozinc reagent | α-Arylated amide | mdpi.com |
Advanced Analytical Techniques for 2,6,10 Trimethylhexadecane Characterization and Quantification
Chromatographic Separation and Detection Methods
Chromatographic techniques are paramount for the separation of 2,6,10-trimethylhexadecane from other compounds within a mixture. Gas chromatography (GC) is the principal method employed, often coupled with various detectors for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Profiling
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In GC-MS analysis, this compound can be identified by its characteristic mass spectrum, which acts as a chemical fingerprint, and its retention time. This technique is instrumental in the molecular profiling of complex mixtures, allowing for the identification of individual components.
For complex samples where isobaric interferences (compounds with the same nominal mass) are a concern, high-resolution gas chromatography-mass spectrometry (HRGC-MS) offers enhanced specificity and sensitivity. By providing accurate mass measurements, HRGC-MS can distinguish between compounds with very similar masses, leading to more confident identification of this compound. While GC-MS is a primary tool for identification, its use in precise quantification can sometimes be challenging due to matrix effects, where other components in the sample can suppress or enhance the analyte signal. mdpi.com Therefore, careful validation and the use of appropriate calibration standards are crucial for accurate quantitative analysis.
To enhance the sensitivity and selectivity of GC-MS analysis for this compound, selected ion monitoring (SIM) mode is often employed. Instead of scanning a wide range of mass-to-charge ratios, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the this compound fragmentation pattern. This targeted approach significantly improves the signal-to-noise ratio, allowing for the detection and quantification of the compound at lower concentrations.
Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Resolution
For exceptionally complex samples, such as petroleum or environmental extracts, one-dimensional GC may not provide sufficient separation power, leading to co-eluting peaks. chemistry-matters.com In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant advantage. chemistry-matters.comsepsolve.com This technique utilizes two columns with different stationary phases connected by a modulator. chemistry-matters.comsepsolve.com The separation in the first dimension is typically based on boiling point, while the second dimension provides separation based on polarity. sepsolve.com This results in a highly structured two-dimensional chromatogram with greatly increased peak capacity and resolution, enabling the separation of this compound from thousands of other compounds in a single analysis. chemistry-matters.comgcms.cz
Coupling with Flame Ionization Detection (FID) for Quantification
While mass spectrometry is ideal for identification, the flame ionization detector (FID) is a robust and widely used detector for the quantification of hydrocarbons, including this compound. chromsoc.jpphenomenex.com The FID response is generally proportional to the number of carbon atoms in the analyte, making it a reliable tool for quantitative analysis. chromsoc.jp GC-FID is known for its wide linear range and high sensitivity for organic compounds. phenomenex.com For routine analysis where the identity of this compound has already been confirmed, GC-FID provides a cost-effective and accurate method for its quantification. idosi.orgbibliotekanauki.pl
Sample Preparation and Extraction Protocols for Diverse Matrices
The successful analysis of this compound is highly dependent on the initial sample preparation and extraction steps. nih.gov The goal is to efficiently isolate the target analyte from the sample matrix while removing interfering substances. nih.gov The choice of extraction technique depends on the nature of the sample matrix, which can range from biological tissues and fluids to environmental samples like soil and water.
Commonly employed techniques include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively adsorb the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. semanticscholar.org
Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either in the headspace or directly immersed). The absorbed analytes are then thermally desorbed into the GC inlet.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for the extraction of a wide range of analytes from food and agricultural samples. It involves an initial extraction with a solvent followed by a cleanup step using dispersive solid-phase extraction. manchester.ac.uk
For the analysis of this compound in biological matrices, sample preparation may involve protein precipitation or saponification to release the analyte from lipids. researchgate.net In environmental analysis, techniques like soxhlet extraction or pressurized liquid extraction might be used for solid samples like soil and sediment. The development of miniaturized and automated sample preparation techniques continues to improve efficiency and reduce solvent consumption. nih.gov
Table of Analytical Techniques and Their Applications for this compound Analysis
| Analytical Technique | Primary Application | Key Advantages |
| GC-MS | Identification and Molecular Profiling | High specificity, structural information from mass spectra. |
| High-Resolution GC-MS | Analysis of Complex Matrices | Accurate mass measurement, reduces isobaric interferences. |
| GC-MS (SIM Mode) | Trace Level Quantification | Enhanced sensitivity and selectivity for the target analyte. |
| GCxGC | Analysis of Highly Complex Samples | Superior resolution and peak capacity, structured chromatograms. |
| GC-FID | Routine Quantification | Robust, wide linear range, cost-effective. |
Extraction from Geological Samples (e.g., Sediments, Crude Oil)
The extraction of this compound and other isoprenoid alkanes from geological materials like crude oil and sediments is a foundational step in geochemical analysis. pepris.comresearchgate.net The primary goal is to separate the hydrocarbon fraction, which includes branched alkanes, from the complex bulk matrix of the sample.
Solvent extraction is the most common method employed. Pulverized rock or sediment samples are typically subjected to extraction using an organic solvent system. geoscienceworld.org A common approach involves using a Soxhlet apparatus with a solvent mixture, such as dichloromethane (B109758)/methanol, to efficiently remove the soluble organic components. For crude oils, a preliminary fractionation step is often required to separate the saturated hydrocarbon fraction, which contains this compound, from asphaltenes and other more polar compounds. researchgate.net
Following the initial extraction, the resulting total lipid or hydrocarbon extract is further fractionated to isolate the alkane fraction. This is typically achieved using column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase. A nonpolar solvent like n-hexane is used to elute the saturated hydrocarbons, effectively separating them from aromatic hydrocarbons and more polar compounds. geo-leo.de
The efficiency of these methods is critical for quantitative analysis, and the choice of solvent and chromatographic conditions is tailored to the specific nature of the geological sample.
Table 1: Common Extraction Techniques for Geological Samples
| Technique | Sample Type | Procedure Summary | Key Solvents/Materials |
|---|---|---|---|
| Soxhlet Extraction | Sediments, Source Rock | Continuous extraction of pulverized rock with a refluxing solvent to isolate total lipid extract. geoscienceworld.org | Dichloromethane/Methanol |
| Liquid-Solid Chromatography | Crude Oil, Bitumen Extract | Separation of the total extract into fractions (saturates, aromatics, polars). The saturate fraction is collected for alkane analysis. geo-leo.de | Silica Gel/Alumina, n-Hexane |
| Asphaltene Precipitation | Heavy Crude Oil | Precipitation of asphaltenes using a nonpolar solvent, leaving the more soluble fractions (including alkanes) in solution for further analysis. | n-Heptane or n-Pentane |
Isolation from Biological and Environmental Samples
Isolating this compound from biological tissues (e.g., bacteria, marine organisms) and environmental matrices (e.g., water, soil) presents unique challenges due to the high lipid content and the presence of numerous other organic compounds.
For biological samples, a common first step is saponification, which involves heating the sample with a strong base (e.g., potassium hydroxide (B78521) in methanol). geo-leo.de This process hydrolyzes ester-linked lipids like triglycerides and phospholipids, converting them into water-soluble soaps and glycerol, while leaving non-saponifiable lipids, such as alkanes, intact. The non-saponifiable fraction can then be extracted using a nonpolar solvent.
In cases where the target is a complex mixture of branched and straight-chain alkanes, molecular sieves can be employed. pnas.org For instance, 5Å molecular sieves selectively adsorb n-alkanes (straight-chain) from a solution, leaving the branched and cyclic alkanes, including this compound, in the solvent phase. pnas.org This significantly simplifies the subsequent analysis.
For environmental samples like water, liquid-liquid extraction with a solvent such as hexane (B92381) or dichloromethane is a standard procedure to concentrate the hydrocarbons. Soil samples may undergo solvent extraction similar to geological samples, often preceded by drying to remove water content. nih.gov
Table 2: Isolation Methods for Biological and Environmental Samples
| Method | Sample Matrix | Principle of Separation | Typical Application |
|---|---|---|---|
| Saponification followed by Solvent Extraction | Biological Tissues (e.g., bacteria, algae) | Hydrolysis of ester lipids, allowing for selective extraction of non-saponifiable alkanes. geo-leo.de | Isolating hydrocarbons from lipid-rich organisms. |
| Molecular Sieve Adsorption | Alkane Mixtures | Selective removal of n-alkanes based on molecular size and shape, enriching the branched alkane fraction. pnas.org | Purifying branched alkanes from insect cuticular waxes or petroleum distillates. |
| Liquid-Liquid Extraction | Water Samples | Partitioning of hydrophobic compounds (alkanes) from the aqueous phase into an immiscible organic solvent. | Concentrating trace hydrocarbons from environmental water samples. |
Spectroscopic and Spectrometric Approaches for Structural Confirmation (not basic properties)
Once isolated, the definitive structural confirmation of this compound relies on advanced spectroscopic techniques. These methods provide detailed information about the molecular framework and the nature of the chemical bonds, going beyond simple property measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. nih.gov For this compound, both ¹H and ¹³C NMR are used to confirm the carbon skeleton and the positions of the methyl branches.
In ¹³C NMR, the spectrum would show distinct signals for each chemically non-equivalent carbon atom. The chemical shifts of these signals are indicative of the local electronic environment. For a long-chain branched alkane, the signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons appear in characteristic regions of the spectrum. nih.govresearchgate.net
Advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are particularly useful. nanalysis.com A DEPT experiment can differentiate between carbon types:
DEPT-90: Shows signals only for CH (methine) carbons.
DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. pressbooks.publibretexts.org
By combining a standard ¹³C spectrum with DEPT-90 and DEPT-135 spectra, each carbon in the this compound structure can be unambiguously assigned, confirming the branching at the C2, C6, and C10 positions.
Table 3: Predicted ¹³C NMR Signals and DEPT Analysis for this compound
| Carbon Type | Expected No. of Signals | DEPT-90 Response | DEPT-135 Response |
|---|---|---|---|
| Quaternary (C) | 0 | No Signal | No Signal |
| Methine (CH) | 3 | Positive Signal | Positive Signal |
| Methylene (CH₂) | 9 | No Signal | Negative Signal |
| Methyl (CH₃) | 4 | No Signal | Positive Signal |
Infrared (IR) Spectroscopy for Chemical Bond Characterization
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For an alkane like this compound, the spectrum is characterized by absorptions arising from C-H bond stretching and bending. orgchemboulder.comuobabylon.edu.iq
The most prominent features in the IR spectrum of an alkane are:
C-H Stretching Vibrations: Strong, sharp absorptions in the 2850-2960 cm⁻¹ region. These are due to the stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups. libretexts.org
C-H Bending Vibrations:
A peak around 1450-1470 cm⁻¹ corresponds to the scissoring (bending) vibration of CH₂ groups.
A peak around 1375 cm⁻¹ is characteristic of the symmetric bending vibration of CH₃ groups. The presence of a gem-dimethyl group (as at the C2 position, if it were a different isomer) could lead to a split in this peak, but for isolated methyl groups, a single peak is expected.
While IR spectroscopy confirms the presence of a saturated hydrocarbon structure, it does not provide detailed information about the specific carbon skeleton in the way that NMR does. However, it serves as a rapid and effective method to verify the absence of other functional groups (like C=O, O-H, or C=C) and to confirm the alkane nature of the isolated compound. uobabylon.edu.iqudel.edu
Table 4: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Bond Type | Intensity |
|---|---|---|---|
| 2850-2960 | Symmetric & Asymmetric Stretching | C-H (in CH₂ and CH₃) | Strong |
| 1450-1470 | Bending (Scissoring) | C-H (in CH₂) | Medium |
| ~1375 | Symmetric Bending (Rocking) | C-H (in CH₃) | Medium |
Geochemical and Environmental Biomarker Applications of 2,6,10 Trimethylhexadecane
Paleoenvironmental Reconstruction Using Pristane (B154290) Ratios
Pristane, along with its counterpart phytane (B1196419) (2,6,10,14-tetramethylhexadecane), is frequently used to interpret past environmental conditions. The ratio of these two isoprenoids is a cornerstone of organic geochemistry, offering insights into the redox conditions of the depositional environment and the type of organic matter input.
The ratio of pristane to phytane (Pr/Ph) is a widely applied geochemical parameter to infer the oxygen levels at the time of sediment deposition. scite.airesearchgate.net This application is based on the presumed diagenetic pathways from the phytyl side chain of chlorophyll (B73375), a common pigment in phototrophic organisms. wikipedia.orgtamu.edu The formation of pristane is thought to occur through an oxidative pathway, while phytane is generated via several reductive pathways. wikipedia.org Consequently, the relative abundance of these two compounds can reflect the redox conditions of the depositional environment.
Generally accepted interpretations of the Pr/Ph ratio are as follows:
Pr/Ph > 3: Suggests oxic conditions, often associated with terrestrial organic matter deposited in environments with significant oxygen exposure. scite.aiwikipedia.orgresearchgate.net
1 < Pr/Ph < 3: Indicates sub-oxic or intermediate conditions. scite.ai
Pr/Ph < 1 (or < 0.8): Points to anoxic (oxygen-depleted) conditions, which are often found in saline to hypersaline or carbonate depositional environments. wikipedia.orgresearchgate.net
However, it is crucial to interpret this ratio with caution, as other factors beyond redox conditions can influence it. These include the specific sources of organic matter, the level of thermal maturity, and diagenetic processes in unique environments like hypersaline settings. semanticscholar.orguu.nl
| Pr/Ph Ratio | Inferred Depositional Environment | Associated Conditions |
|---|---|---|
| > 3.0 | Oxic | Oxygen-rich, often with terrestrial input scite.aiwikipedia.orgresearchgate.net |
| 1.0 - 3.0 | Sub-oxic | Intermediate oxygen levels scite.ai |
| < 1.0 | Anoxic | Oxygen-poor, often associated with marine carbonate or hypersaline environments wikipedia.orgresearchgate.netresearchgate.net |
The Pr/Ph ratio also provides clues about the origin of the organic matter preserved in sediments and oils. High Pr/Ph ratios (>3.0) are often linked to organic matter derived from terrestrial higher plants. scite.aiwikipedia.orgresearchgate.netseahipublications.org This is because terrestrial organic material is more likely to undergo oxidation prior to its final preservation in the sedimentary record. researchgate.net In contrast, low Pr/Ph ratios are typically associated with marine organic matter, such as algae and bacteria, deposited under anoxic conditions. researchgate.net While pristane and phytane are primarily thought to be derived from the phytol (B49457) sidechain of chlorophyll found in phytoplankton, other sources like certain archaea and cyanobacteria can also contribute. nih.gov
Assessment of Thermal Maturity and Oil Degradation
Pristane ratios are valuable tools for evaluating the post-depositional history of organic matter, including its thermal alteration and biodegradation.
The ratio of pristane to the straight-chain n-alkane heptadecane (n-C17) is a key indicator of petroleum biodegradation. In crude oil, aerobic bacteria preferentially metabolize linear alkanes like n-C17 before branched isoprenoids like pristane, which are more resistant to microbial attack. wikipedia.orgseahipublications.org Therefore, as biodegradation proceeds, the concentration of n-C17 decreases relative to pristane, leading to an increase in the Pr/n-C17 ratio. wikipedia.orgseahipublications.org A lower n-C17/Pr ratio is indicative of weathering and biodegradation. nih.gov This makes the ratio an effective tool for assessing the extent of microbial alteration in oil reservoirs and spills.
| Condition | Pristane/n-C17 Ratio | Reason |
|---|---|---|
| Non-biodegraded Oil | Low | n-C17 is preserved relative to pristane. |
| Biodegraded Oil | High | Preferential removal of n-C17 by microbes increases the relative concentration of pristane. wikipedia.orgseahipublications.org |
The thermal maturity of source rocks and petroleum significantly influences the distribution of isoprenoids. As organic matter is subjected to increasing temperatures during burial, chemical bonds are broken, and new compounds are generated. Isoprenoids like pristane are generally less thermally stable than n-alkanes of a similar carbon number. wikipedia.org Consequently, the Pr/n-C17 ratio tends to decrease with increasing thermal maturity before the onset of significant oil cracking. wikipedia.org
Furthermore, thermal maturation can cause substantial changes in the hydrogen isotopic composition of isoprenoids. Studies have shown that the deuterium/hydrogen (D/H) ratios of pristane and phytane increase dramatically as they approach the oil generation window, a much more significant shift than that observed in n-alkanes. geologyscience.ru This isotopic alteration is attributed to the greater potential for hydrogen exchange reactions at the tertiary carbon atoms within the isoprenoid structure during thermal stress. geologyscience.ru
Oil-Source Rock and Oil-Oil Correlation Studies
Pristane and its related ratios are fundamental parameters in petroleum system analysis, used to correlate crude oils with each other and to their parent source rocks. The Pr/Ph ratio, being dependent on the depositional environment and source organic matter, serves as a genetic fingerprint. semanticscholar.orguu.nlnih.gov Oils generated from the same or similar source facies will typically exhibit comparable Pr/Ph ratios.
For instance, the Pr/Ph ratio has been successfully used to distinguish between different types of fuel in environmental contamination studies, effectively linking spilled products to their source. In broader basin analysis, geochemists use a suite of biomarker ratios, including Pr/Ph, Pr/n-C17, and phytane/n-C18, to group oils into families and trace their migration pathways from source rock to reservoir. seahipublications.orgnih.govresearchgate.net By comparing the biomarker signature of a crude oil with that of extracts from potential source rocks, it is possible to establish a genetic link, which is critical for understanding petroleum systems and guiding exploration strategies. nih.govcup.edu.cn
Applications in Environmental Contamination Assessment
2,6,10-Trimethylhexadecane, an isoprenoid alkane, serves as a critical biomarker in the assessment of environmental contamination by hydrocarbons. Its chemical stability and characteristic origin make it a valuable tool for tracing the sources of pollution and monitoring the efficacy of remediation efforts.
Tracing Hydrocarbon Sources in Contaminated Environments
The unique molecular signature of this compound, commonly known as pristane, and its relationship with other hydrocarbons, particularly the isoprenoid phytane, provide a robust method for fingerprinting and identifying the origin of hydrocarbon contaminants in the environment. researchgate.netdntb.gov.ua Ratios of pristane to phytane (Pr/Ph) and pristane to n-alkanes are widely used to correlate spilled oil with its source rock and to differentiate between various types of petroleum products. wikipedia.orgnih.gov
The Pr/Ph ratio is a particularly powerful indicator of the depositional environment of the source rock from which the petroleum was generated. researchgate.netresearchgate.net Crude oils with a Pr/Ph ratio greater than 3 are typically associated with terrigenous organic matter deposited under oxic (oxygen-rich) conditions. wikipedia.orgnih.gov Conversely, a Pr/Ph ratio of less than 0.8 suggests a marine carbonate or evaporite depositional environment under anoxic (oxygen-poor) conditions. wikipedia.org This is based on the principle that pristane is primarily formed through the oxidative degradation of phytol, a side chain of chlorophyll, while phytane is formed under reducing conditions. wikipedia.orggeologyscience.ru
The following table illustrates typical Pr/Ph ratios for various crude oil sources and refined products:
| Hydrocarbon Source | Depositional Environment | Typical Pr/Ph Ratio |
| Terrigenous Source Rocks | Oxic/Suboxic | > 3 |
| Marine Carbonate/Evaporite | Anoxic | < 0.8 |
| Mixed Source Rocks | Varies | 0.8 - 3 |
| Diesel Fuel | Refined Product | ~0.83 - 4.37 |
| Kerosene | Refined Product | ~1.31 - 3.57 |
This table presents generalized data compiled from multiple sources for illustrative purposes. researchgate.net
In the event of an oil spill, the Pr/Ph ratio of the spilled oil can be compared to that of potential sources, such as nearby oil platforms or shipping vessels, to establish a definitive link. For instance, a study of various fuel oils found distinct Pr/Ph ratios, with white kerosene showing a ratio of approximately 3.10 and JP-8 jet fuel having a ratio around 1.77, allowing for clear differentiation between these products in a contamination scenario.
Furthermore, the ratios of pristane to straight-chain alkanes, such as n-C17 (pristane/n-C17), can also provide valuable information about the source and subsequent weathering of the hydrocarbon contamination. wikipedia.orgnih.gov
Monitoring Natural Attenuation and Bioremediation Processes
This compound is also instrumental in monitoring the natural breakdown of hydrocarbon contaminants in the environment, a process known as natural attenuation, and in evaluating the effectiveness of engineered bioremediation strategies. squarespace.comresearchgate.netcsapsociety.bc.ca The principle behind this application lies in the differential biodegradation rates of various hydrocarbon compounds.
Pristane is known to be more resistant to microbial degradation than n-alkanes but more susceptible than other highly recalcitrant biomarkers like hopanes and steranes. wikipedia.orgconsensus.app This intermediate level of biodegradability makes it an excellent indicator of the progress of bioremediation. In the initial stages of biodegradation, microorganisms preferentially consume the more easily degradable n-alkanes, leading to an increase in the pristane/n-C17 ratio. wikipedia.org As the degradation process continues, microbes begin to break down branched alkanes like pristane. oup.commdpi.com
The extent of pristane and phytane degradation is often categorized using a biomarker biodegradation scale, where substantial depletion corresponds to a higher level of biodegradation. wikipedia.org The complete elimination of pristane and phytane indicates a significant degree of bioremediation has occurred. wikipedia.org
The following table summarizes the relative biodegradability of selected hydrocarbon compounds:
| Compound Class | Example Compound | Relative Biodegradability |
| n-Alkanes | n-Heptadecane (n-C17) | High |
| Isoprenoids | This compound (Pristane) | Moderate |
| Isoprenoids | 2,6,10,14-Tetramethylhexadecane (Phytane) | Moderate |
| Hopanes | 17α(H),21β(H)-Hopane | Low |
| Steranes | 5α(H),14α(H),17α(H)-Cholestane | Low |
This table provides a generalized ranking of biodegradability based on typical environmental conditions. wikipedia.org
Monitoring the changes in the concentration of pristane relative to a more conserved biomarker over time can provide a quantitative measure of the rate of natural attenuation. consensus.app A decrease in the pristane concentration indicates that intrinsic bioremediation is actively occurring. This data is crucial for site managers and environmental regulators in determining whether natural processes are sufficient to remediate a contaminated site or if more active intervention is required. squarespace.comservice.gov.uk
Ecological Roles and Environmental Fate of 2,6,10 Trimethylhexadecane
Environmental Transport and Distribution Processes
The movement and distribution of 2,6,10-trimethylhexadecane in the environment are dictated by several key processes, including volatilization, sorption to soil and sediment, and transport in aquatic systems.
Long-chain alkanes, including branched isomers like this compound, are considered intermediate volatile organic compounds (IVOCs) nih.gov. While their larger molecular size results in lower vapor pressure compared to shorter-chain alkanes, they can still volatilize from soil and water surfaces into the atmosphere. The rate of volatilization is influenced by factors such as temperature, wind speed, and the medium from which it is evaporating. Once in the atmosphere, these compounds can be transported over long distances.
The atmospheric cycling of this compound would primarily involve gas-phase reactions, particularly with hydroxyl (OH) radicals, which are key oxidants in the troposphere copernicus.orgresearchgate.net. These reactions can lead to the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate nih.gov. The branched structure of this compound may influence the specific reaction pathways and the properties of the resulting aerosols copernicus.org.
Due to its hydrophobic nature, this compound is expected to have a strong affinity for organic matter in soil and sediment acs.orgnih.govnih.gov. This process, known as sorption, significantly affects its mobility and bioavailability in the environment acs.org. The extent of sorption is influenced by the organic carbon content of the soil or sediment, with higher organic content leading to greater sorption nih.govumich.edu.
The interaction between hydrophobic organic compounds (HOCs) like this compound and soil organic matter is a primary factor controlling their fate in terrestrial environments acs.org. Sorption can reduce the concentration of the compound in the aqueous phase, thereby limiting its potential for leaching into groundwater and its availability for microbial degradation nih.gov. The complex and heterogeneous nature of soil and sediment matrices, including the presence of both "soft" and "hard" carbon domains, can lead to non-linear sorption behavior acs.org.
Table 1: Factors Influencing Sorption of Hydrophobic Organic Compounds
| Factor | Description | Impact on Sorption of this compound |
| Soil/Sediment Organic Carbon Content | The amount of organic matter present. | Higher organic carbon content leads to increased sorption. nih.govumich.edu |
| Particle Size | The size distribution of soil or sediment particles. | Finer particles with higher surface area and organic content tend to have a higher sorption capacity. acs.org |
| Compound Hydrophobicity | The tendency of a compound to repel water, often measured by the octanol-water partition coefficient (Kow). | As a large alkane, it is highly hydrophobic, leading to strong sorption. |
| Presence of Non-Aqueous Phase Liquids (NAPLs) | The presence of other oily substances. | Can partition into NAPLs, affecting its overall distribution and transport. nih.gov |
The transport of this compound in aquatic environments is limited by its very low water solubility organicmystery.comopenochem.orglibretexts.org. Alkanes are non-polar molecules and are thus insoluble in polar solvents like water organicmystery.comopenochem.orglibretexts.org. Any introduction into an aquatic system would likely result in the compound remaining at the surface, partitioning to suspended organic particles, or settling into the sediment.
Dissolved-phase transport in water bodies is expected to be minimal. Instead, the primary mode of aquatic transport would be through association with suspended solids and subsequent movement with water currents uw.edu.pl. This can lead to the accumulation of the compound in depositional areas such as riverbeds and lake bottoms. The low density of alkanes compared to water means that in the absence of sorption to particles, they will float openochem.org.
Persistence and Bioavailability in Ecosystems
The environmental persistence of this compound is intrinsically linked to its bioavailability—the extent to which it is available for uptake and degradation by organisms. As a hydrophobic organic compound, its fate in soil and aquatic environments is largely governed by its tendency to sorb to organic matter and sediment particles. This sequestration can render it less accessible to microbial degradation, thereby increasing its residence time in the ecosystem.
Factors Governing Long-Term Environmental Stability
The long-term environmental stability of this compound is primarily dictated by its molecular structure and the prevailing environmental conditions. The presence of methyl branches along the alkane chain significantly enhances its resistance to biodegradation compared to its linear counterpart, n-hexadecane. This increased recalcitrance is a key factor in its environmental persistence.
Several factors contribute to the stability of this compound:
Molecular Structure: The tertiary carbon atoms at the branching points are less susceptible to enzymatic attack by microbial monooxygenases, the primary enzymes initiating alkane degradation. This steric hindrance slows down the initial oxidation step, which is often the rate-limiting step in the biodegradation process.
Hydrophobicity: With a high octanol-water partition coefficient (LogKow), this compound has a strong affinity for organic matter in soil and sediment. This sorption reduces its concentration in the aqueous phase, limiting its availability to microorganisms.
Environmental Conditions: Factors such as temperature, pH, oxygen availability, and nutrient levels play a crucial role. Low temperatures can significantly reduce the metabolic activity of degrading microorganisms. Anaerobic conditions, in particular, lead to much slower degradation rates for branched alkanes compared to aerobic environments.
| Factor | Influence on Stability | Rationale |
| Methyl Branching | Increases | Steric hindrance at branching points inhibits enzymatic attack. |
| High Hydrophobicity | Increases | Strong sorption to soil/sediment organic matter reduces bioavailability. |
| Low Temperatures | Increases | Reduces microbial metabolic rates and enzymatic activity. |
| Anaerobic Conditions | Increases | Slower degradation pathways compared to aerobic oxidation. |
| Low Nutrient Levels | Increases | Limits microbial growth and the production of necessary enzymes. |
Interaction with Environmental Microorganisms and Substrates
The interaction of this compound with environmental microorganisms is a critical determinant of its ultimate fate. While its structure poses a challenge for many microbes, certain specialized bacteria and fungi have evolved enzymatic machinery capable of degrading branched alkanes.
Microorganisms from genera such as Rhodococcus and Acinetobacter have demonstrated the ability to utilize a broad range of hydrocarbons, including branched alkanes, as a source of carbon and energy. nih.gov The degradation process is typically initiated by an oxidation step.
Aerobic Degradation:
Under aerobic conditions, the primary mechanism of degradation involves the action of monooxygenase enzymes. These enzymes introduce an oxygen atom into the alkane molecule, typically at a terminal or sub-terminal position, to form an alcohol. This initial hydroxylation is a crucial activation step. The resulting alcohol is then further oxidized to an aldehyde and a carboxylic acid. The fatty acid can then enter the beta-oxidation pathway, where it is sequentially broken down into two-carbon units (acetyl-CoA), which can then be utilized in the central metabolic pathways of the cell.
However, the methyl branches in this compound can disrupt the normal beta-oxidation process. This may necessitate alternative metabolic pathways, such as omega-oxidation (oxidation at the opposite end of the molecule) or alpha-oxidation (removal of one carbon atom at a time), to bypass the branched points. The metabolic pathways for highly branched alkanes are generally less well-characterized than those for their linear counterparts. kemdiktisaintek.go.id
Anaerobic Degradation:
In the absence of oxygen, the degradation of alkanes is significantly slower and involves different biochemical strategies. researchgate.net One known pathway for anaerobic alkane activation is the addition of fumarate (B1241708) to the alkane molecule, a reaction catalyzed by the enzyme alkylsuccinate synthase. This process has been primarily studied for n-alkanes and less is known about its efficiency for highly branched structures like this compound.
The interaction of this compound with environmental substrates, such as soil organic matter and sediments, is largely driven by its hydrophobic nature. This strong association reduces its mobility and bioavailability, effectively protecting it from microbial attack and contributing to its long-term persistence in the environment.
| Microbial Genus | Known Hydrocarbon Degradation Capabilities | Potential Role in this compound Degradation |
| Rhodococcus | Degrades a wide range of linear and branched alkanes, often possessing multiple alkane monooxygenase genes. nih.gov | Likely a key player in the aerobic degradation of this compound in contaminated soils. |
| Acinetobacter | Known to degrade various aliphatic hydrocarbons, including those found in diesel oil. | May contribute to the breakdown of this compound in environments with mixed hydrocarbon contamination. |
| Pseudomonas | Some species are well-known for their ability to degrade a variety of organic pollutants, including alkanes. | Certain strains may possess the enzymatic machinery to initiate the oxidation of branched alkanes. |
Computational and Theoretical Studies on 2,6,10 Trimethylhexadecane
Molecular Modeling and Conformational Analysis
Molecular modeling is a cornerstone of computational studies on alkanes, providing a detailed picture of their three-dimensional structures and conformational landscapes. For a branched alkane such as 2,6,10-trimethylhexadecane, with its numerous rotatable bonds, a multitude of conformations are possible, each with a distinct energy and geometry.
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the optimized molecular geometry and electronic properties of this compound. Methods such as Density Functional Theory (DFT) are particularly well-suited for molecules of this size, offering a balance between computational cost and accuracy.
Electronic structure analysis from these calculations can reveal the distribution of electron density within the molecule, which is crucial for understanding its reactivity. For a saturated hydrocarbon like this compound, the electron density is predominantly localized in the C-C and C-H sigma bonds, indicating a lack of highly reactive sites.
Table 8.1: Predicted Molecular Properties of this compound
| Property | Predicted Value | Method |
|---|---|---|
| Standard Gibbs Free Energy of Formation | 101.78 kJ/mol | Joback Method |
| Enthalpy of Formation (gas) | -451.33 kJ/mol | Joback Method |
| Enthalpy of Fusion | 34.40 kJ/mol | Joback Method |
| Enthalpy of Vaporization | 56.72 kJ/mol | Joback Method |
Note: The data in this table is based on computational predictions, as extensive experimental data for this specific compound is not available in public literature.
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. aip.org For this compound, MD simulations can provide a detailed understanding of its liquid-state properties and how its molecules interact with each other. These simulations model the atoms as point masses and use classical mechanics to describe their motion over time, governed by a force field that approximates the quantum mechanical interactions.
Studies on similar branched alkanes, such as squalane (B1681988) (2,6,10,15,19,23-hexamethyltetracosane), have demonstrated that the presence and position of methyl side groups significantly influence the molecule's dynamics and rheological properties. aip.orgbyu.edu For this compound, MD simulations would likely show that the methyl branches increase the viscosity compared to its linear isomer, n-nonadecane. This is due to the increased steric hindrance which restricts the movement of the molecules past one another. The branching also disrupts the ability of the molecules to pack in an ordered, crystalline-like fashion, leading to a lower freezing point. byu.edu
The primary intermolecular forces at play for this compound are London dispersion forces. These are weak, transient attractions that arise from temporary fluctuations in electron density. While individually weak, the large surface area of a C19 molecule means that the cumulative effect of these forces is significant, dictating its physical properties like boiling point and viscosity.
Prediction of Chemical Reactivity and Transformation Pathways
Computational methods can be used to predict the likely chemical reactions that this compound may undergo, as well as the pathways for its transformation in various environments.
The oxidation of alkanes is a critical process in combustion and atmospheric chemistry. Computational assessments can help to elucidate the complex mechanisms of these reactions. For this compound, the initial step in oxidation would be the abstraction of a hydrogen atom to form a radical. The stability of the resulting radical determines the most likely site of abstraction. Tertiary hydrogens (attached to a carbon that is bonded to three other carbons) are more easily abstracted than secondary or primary hydrogens. In this compound, there are tertiary hydrogens at the 2, 6, and 10 positions, making these the most probable sites for initial attack.
Computational models can predict the activation energies for hydrogen abstraction from different positions in the molecule, confirming the higher reactivity of the tertiary C-H bonds. Following the initial radical formation, a complex series of reactions involving oxygen can lead to the formation of various oxygenated products, and ultimately, to the complete combustion products of carbon dioxide and water.
In silico modeling plays a crucial role in understanding how microorganisms can degrade hydrocarbons like this compound. The enzymatic breakdown of long-chain alkanes is often initiated by monooxygenase enzymes, which introduce a functional group (like a hydroxyl group) onto the alkane chain, making it more susceptible to further degradation. frontiersin.org
Molecular docking simulations can be used to model the interaction of this compound with the active site of such enzymes. These simulations can predict the preferred binding orientation of the substrate and provide insights into the structural features of the enzyme that are important for catalysis. For example, the shape and size of the active site would need to accommodate the bulky, branched structure of this compound.
The degradation of branched alkanes can be more challenging for microorganisms than that of linear alkanes, as the methyl groups can sterically hinder the enzyme's access to the hydrocarbon chain. Computational studies can help to identify enzymes that are particularly effective at degrading branched alkanes and could even be used to guide the engineering of more efficient enzymes for bioremediation purposes.
Development of Predictive Models for Environmental Behavior
Predictive models are essential for assessing the environmental fate and transport of chemicals. For this compound, these models can estimate how the compound will distribute in the environment, its persistence, and its potential for bioaccumulation.
Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. nih.govrsc.org QSARs are mathematical models that relate the chemical structure of a compound to its physicochemical properties or biological activity. nih.gov For environmental behavior, QSARs can be developed to predict properties such as water solubility, octanol-water partition coefficient (Kow), and biodegradability based on molecular descriptors.
For this compound, its highly branched structure and high molecular weight would lead to a very low predicted water solubility and a high Kow, suggesting a strong tendency to partition into soil, sediment, and fatty tissues of organisms. chemeo.com QSAR models for biodegradation would likely predict that it is less readily biodegradable than its linear counterpart due to the steric hindrance of the methyl branches. copernicus.org
These predictive models are invaluable for regulatory agencies and environmental scientists in assessing the potential risks of chemicals like this compound without the need for extensive and costly experimental testing. nih.gov
Table 8.2: Computationally Predicted Environmental Properties of this compound
| Property | Predicted Value | Method |
|---|---|---|
| LogP (Octanol/Water Partition Coefficient) | 7.226 | Crippen Method |
| Water Solubility (log10(mol/L)) | -7.05 | Crippen Method |
| McGowan's Characteristic Volume | 278.570 ml/mol | McGowan Method |
Note: The data in this table is based on computational predictions, as extensive experimental data for this specific compound is not available in public literature. chemeo.com
Future Directions and Research Opportunities for 2,6,10 Trimethylhexadecane
Advanced Analytical Technologies and Their Applications
The accurate identification and quantification of 2,6,10-trimethylhexadecane are fundamental to its use in any research context. While gas chromatography (GC) has been a staple for its analysis, future research will increasingly rely on more sophisticated and powerful analytical technologies to resolve complex mixtures and detect trace amounts. wikipedia.orgcarriagehouseinfo.com
Advanced instrumental methods, particularly hyphenated techniques, are at the forefront of this evolution. qmul.ac.uk Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS) offers substantially enhanced resolution compared to traditional one-dimensional GC. taylorandfrancis.com This is particularly crucial for distinguishing this compound from a complex background of other hydrocarbons in environmental or geological samples, such as crude oil or contaminated sediments. taylorandfrancis.comnist.gov
Future applications will focus on:
Isomer-Specific Analysis: Developing methods to resolve and quantify the different stereoisomers of this compound. The stereochemistry of phytane (B1196419) can provide detailed information on its biological precursors and thermal history, as different configurations are inherited from phytol (B49457) versus archaeal lipids, and thermal maturation leads to isomerization. wikipedia.org
Ultra-Trace Detection: Employing techniques like inductively coupled plasma-mass spectrometry (ICP-MS) in "hyphenated" setups for elemental analysis or highly sensitive MS detectors to lower detection limits. qmul.ac.ukeduxchange.nl This will be vital for studying its fate and transport in modern environments where concentrations may be exceedingly low.
Non-Destructive and In-Situ Analysis: Exploring the potential of non-invasive spectroscopic techniques for real-time monitoring or analysis of intact samples, reducing the need for extensive sample preparation which can introduce artifacts. eduxchange.nl
Table 1: Advanced Analytical Techniques for this compound Research
| Technique | Principle | Future Research Application | Reference |
|---|---|---|---|
| Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS/FID) | Provides enhanced separation of complex hydrocarbon mixtures by using two columns with different stationary phases. | Resolving this compound from co-eluting isomers and other compounds in crude oils and environmental samples. | taylorandfrancis.com |
| Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) | Measures the stable carbon (δ¹³C) and hydrogen (δ²H) isotopic composition of individual compounds separated by GC. | Differentiating sources of this compound (e.g., chlorophyll (B73375) vs. archaea) and elucidating diagenetic pathways. | wikipedia.orgresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase. | Analysis of polar oxidation products of this compound during biodegradation studies, which are not amenable to GC without derivatization. | doi.org |
| Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) | Offers ultra-high resolution and mass accuracy, allowing for the determination of elemental formulas for thousands of compounds in a complex mixture. | Characterizing the full suite of transformation products of this compound in biodegradation or catalysis experiments. | eduxchange.nl |
Deeper Understanding of Microbial and Enzymatic Biotransformations
The biodegradation of this compound is a key process influencing its persistence in the environment and the composition of petroleum reservoirs. While it is known that various microorganisms can degrade phytane, a detailed mechanistic understanding is still emerging. researchgate.net Biotransformation is the process by which microorganisms modify organic compounds, often making them less toxic and more water-soluble. medcraveonline.com
Future research should focus on:
Discovering Novel Degrading Microorganisms: Isolating and characterizing new strains of bacteria, fungi, and archaea capable of metabolizing this compound, particularly from extreme environments like deep-sea sediments or hypersaline lagoons. researchgate.netresearchgate.net
Elucidating Metabolic Pathways: Detailed chemical analysis of intermediate and final products is needed to map the complete catabolic pathways. Studies have shown that Mycobacterium ratisbonense can metabolize phytane via oxidation of a terminal methyl group to form a primary alcohol, which is then further oxidized to a carboxylic acid. researchgate.net Future work could investigate alternative pathways, such as diterminal oxidation. researchgate.net
Identifying Key Enzymes: The initial step in aerobic degradation is often catalyzed by an oxygenase enzyme. researchgate.net Identifying, isolating, and characterizing the specific enzymes (e.g., cytochrome P450 monooxygenases, alkane hydroxylases) responsible for phytane degradation is a major goal. This could lead to biotechnological applications, such as in bioremediation or the synthesis of valuable chemicals. mdpi.com
Genomic and Transcriptomic Analyses: Using multi-omics approaches to understand how the expression of degradation-related genes is regulated in response to the presence of this compound. mdpi.com
Table 2: Microbial Degradation of Phytane
| Microorganism | Key Findings | Future Research Focus | Reference |
|---|---|---|---|
| Mycobacterium ratisbonense strain SD4 | Degrades phytane under nitrogen-starved conditions, accumulating isoprenoid wax esters. At least three different catabolic pathways were identified. | Complete elucidation of the three pathways and identification of the specific oxygenases involved. | researchgate.net |
| Prokaryotes (general) | Play a key role in the formation of both pristane (B154290) and phytane in marine environments through hydrogenation of phytenes and other precursors. | Quantifying the rates of these prokaryote-mediated reactions in different marine settings (oxic vs. anoxic zones). | nih.gov |
| Pseudomonas sp. | Various species are known to be potent hydrocarbon degraders. While specific studies on this compound are limited, their known metabolic versatility makes them prime candidates. | Screening Pseudomonas strains for phytane degradation capabilities and studying the enzymatic mechanisms. | researchgate.net |
| Rhodococcus sp. | Taxonomically related to Mycobacterium and known to accumulate lipids from the degradation of hydrocarbons like pristane. | Investigating the ability of Rhodococcus species to utilize phytane as a sole carbon source and characterizing the lipid products. | researchgate.net |
Refined Geochemical Proxies and Environmental Models
The ratio of pristane (Pr) to phytane (Ph) is one of the most widely used organic geochemical proxies for inferring the redox conditions of a depositional environment. wikipedia.org The general model posits that under oxic conditions, the phytol side chain of chlorophyll is oxidized, leading to pristane, while under anoxic conditions, it is reduced to form phytane, resulting in a low Pr/Ph ratio (<1). acs.orgsaltworkconsultants.com
However, research has shown that this relationship is not always straightforward. researchgate.net The Pr/Ph ratio can be influenced by other factors, including the source of the organic matter (e.g., archaea can be a direct source of phytane), thermal maturity, and the specific diagenetic pathways, which may not be strictly tied to redox conditions. wikipedia.orgnih.govacs.org
Future research opportunities include:
Multi-Proxy Calibration: Refining the Pr/Ph proxy by integrating it with other independent geochemical indicators. This could involve cross-plotting the Pr/Ph ratio with other biomarkers (e.g., gammacerane (B1243933) as a salinity stratification proxy) or inorganic proxies (e.g., trace metal concentrations, sulfur content) to build more robust and nuanced paleoenvironmental models. saltworkconsultants.comresearchgate.net
Maturity Effects Modeling: Quantifying the effect of thermal maturation on the Pr/Ph ratio. As source rocks mature, pristane and phytane can be generated from kerogen, potentially altering the original ratio. acs.org Thermal simulation experiments on source rocks can help model these changes and correct for maturity effects. acs.org
Isotopic Constraints: Utilizing compound-specific isotope analysis (CSIA) of both pristane and phytane. If both compounds have similar δ¹³C values, it supports a common precursor (like chlorophyll), validating the use of the Pr/Ph ratio as a redox proxy in that specific setting. researchgate.net Divergent isotopic values would point to multiple sources, necessitating a more cautious interpretation.
Table 3: Interpretation of Pristane/Phytane (Pr/Ph) Ratio
| Pr/Ph Ratio | Inferred Depositional Environment | Caveats and Future Research Needs | Reference |
|---|---|---|---|
| < 0.8 | Anoxic, often hypersaline or carbonate environments. | High archaeal input can also lower the ratio, independent of anoxia. Future work needs to integrate archaeal biomarkers. | wikipedia.orgsaltworkconsultants.com |
| 0.8 - 3.0 | Indicates a range from dysoxic to suboxic conditions, with mixed organic matter input. | This range is highly ambiguous and requires calibration with other proxies to be interpreted reliably. | researchgate.net |
| > 3.0 | Oxic conditions, often associated with terrestrial organic matter input. | Thermal maturation can increase the Pr/Ph ratio, potentially masking an initially anoxic signal. Modeling maturity effects is crucial. | wikipedia.orgresearchgate.net |
Novel Synthetic Pathways and Catalytic Innovations
While this compound is primarily of interest as a naturally occurring biomarker, developing novel synthetic pathways is crucial for producing analytical standards, including isotopically labeled versions for tracer studies. Furthermore, catalytic innovations in isoprenoid chemistry could lead to the production of this and other branched alkanes as components of specialty chemicals or advanced biofuels.
Future research directions are likely to involve:
Catalytic Cracking and Hydrocracking: Investigating the controlled cracking of larger biological molecules (e.g., squalene, botryococcene) to produce specific isoprenoid alkanes. Research on nanoporous hybrid catalysts, such as those combining zeolites with metal oxides (e.g., Ni-Mo/γ-Al₂O₃), has shown that product distribution can be controlled by tuning catalyst composition and reaction conditions. nih.gov
Tandem Catalytic Systems: Designing multi-functional catalysts that can perform several reaction steps sequentially. For example, a catalyst could combine acidic sites for isomerization or cracking with metallic sites for hydrogenation, potentially allowing for the synthesis of this compound from more readily available precursors like isoprene (B109036) or other small isoprenoids. researchgate.netacs.org
Computational Pathway Design: Utilizing retrosynthesis software and algorithms to predict novel synthetic routes to this compound from simple bio-based feedstocks. nih.govbiorxiv.org These computational tools can identify potential enzymatic or chemocatalytic steps, guiding experimental efforts to create new production pathways that are more efficient and sustainable than current methods. kaist.ac.kr
Integrated Multidisciplinary Approaches to this compound Research
The most significant breakthroughs in understanding this compound will come from research that transcends traditional disciplinary boundaries. Integrated approaches that combine geology, chemistry, and biology are essential for tackling the complexity of its lifecycle from biosynthesis to diagenesis and degradation.
Future multidisciplinary research projects could include:
Source-to-Sink Studies: A comprehensive investigation that tracks this compound and its precursors from living organisms (e.g., algae, archaea) in the water column, through the sediment-water interface, and into the geological record. Such a study would require a combination of microbiology, advanced analytical chemistry (GCxGC, CSIA), and geochemical modeling.
Bioremediation and Biotechnology Development: A collaboration between microbial ecologists and chemical engineers to isolate novel phytane-degrading microbes and optimize their activity for cleaning up oil spills. This would involve identifying the key enzymes and potentially using genetic engineering to enhance their efficiency or stability for industrial applications. researchgate.netmdpi.com
Refining Environmental Models: An integrated effort by organic geochemists, sedimentologists, and climate modelers to refine the use of the Pr/Ph ratio. This would involve analyzing samples from a wide range of well-characterized modern depositional environments to build a more robust calibration dataset, which can then be used to improve the accuracy of paleoenvironmental reconstructions. carriagehouseinfo.comifremer.fr
By pursuing these future research directions, the scientific community can move beyond the classical view of this compound as a simple biomarker and unlock its full potential as a sophisticated tool for environmental science, a target for biotechnological innovation, and a subject for fundamental chemical discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
